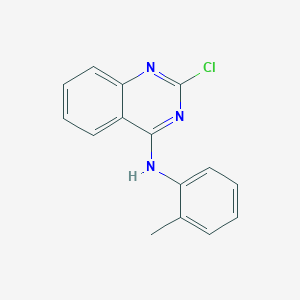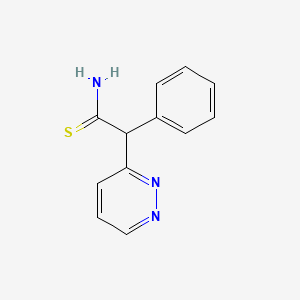
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid is a chiral compound used in organic synthesis. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenylthio group. This compound is often employed as a building block in the synthesis of more complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Addition of the Phenylthio Group: The phenylthio group is added via a nucleophilic substitution reaction using a phenylthiol reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of efficient catalysts, are employed to maximize yield and purity.
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products Formed:
Sulfoxides and Sulfones: from oxidation.
Alcohols: from reduction.
Amines: from deprotection of the tert-butoxycarbonyl group.
Applications De Recherche Scientifique
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group serves as a protecting group for the amine, allowing selective reactions at other sites. The phenylthio group can participate in redox reactions, influencing the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(ethylthio)pyrrolidine-2-carboxylic acid
Comparison:
- Uniqueness: The phenylthio group in (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid provides unique reactivity compared to methylthio or ethylthio analogs. The aromatic ring in the phenylthio group can participate in π-π interactions and redox reactions, offering distinct chemical properties.
Propriétés
Formule moléculaire |
C16H21NO4S |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4S/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)22-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 |
Clé InChI |
CFOPWPUEKDDDFO-STQMWFEESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Formylimidazo[5,1-b]thiazole](/img/structure/B8611002.png)









